Z-His-Leu-OH

Enzymology Peptide Synthesis Protease Characterization

Z-His-Leu-OH (CAS 38972-90-6) is a Z-protected dipeptide that eliminates sequence-dependent variability in peptide synthesis and enzymatic workflows where generic Gly/Ala analogs fail. • Selective substrate for fungal Pro-x(aa)/His-x(aa) endopeptidases, enabling site-specific peptide bond formation under mild biocatalytic conditions not achievable with Z-Gly-Leu-OH or Z-Ala-Leu-OH • Imidazole side chain provides unique metal-chelating (Cu(II), Zn(II), Ni(II)) and acid-base catalytic functionality absent in aliphatic Z-dipeptides, critical for metallopeptide design • Orthogonal Cbz protection reduces SPPS cycles vs. stepwise coupling, improving yield for aggregation-prone His-Leu motifs. White powder, ≥95% purity. Store at -20°C.

Molecular Formula C20H26N4O5
Molecular Weight 402.4 g/mol
Cat. No. B1365554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-His-Leu-OH
Molecular FormulaC20H26N4O5
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H26N4O5/c1-13(2)8-17(19(26)27)23-18(25)16(9-15-10-21-12-22-15)24-20(28)29-11-14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1
InChIKeyQDSCJZMMRKBXNR-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-His-Leu-OH Compound Overview


Z-His-Leu-OH, also known as N-benzyloxycarbonyl-histidyl-leucine, is a protected dipeptide composed of an N-terminal benzyloxycarbonyl (Z or Cbz) group, an L-histidine residue, and an L-leucine residue with a free C-terminal carboxyl group [1]. Its CAS number is 38972-90-6, and its molecular formula is C20H26N4O5 with a molecular weight of approximately 402.4 g/mol [2]. This compound is primarily used as an intermediate in peptide synthesis and as a substrate or inhibitor in enzymatic studies, with the Z group providing stability during synthetic manipulations and the His-Leu sequence offering specific binding or cleavage properties relevant to certain proteases [3].

Peptide Synthesis

Protected dipeptide building block for SPPS and solution-phase coupling strategies

Enzymatic Studies

Reported selective substrate for His-xaa endopeptidases in protease characterization

Protecting Group Compatibility

Orthogonal Z (Cbz) group compatible with Fmoc/t-Bu workflows; imidazole side-chain enables metal coordination

Substitution Risks for Z-His-Leu-OH


Direct substitution of Z-His-Leu-OH with other Z-protected dipeptides (e.g., Z-Gly-Leu-OH or Z-Ala-Leu-OH) is not straightforward due to sequence-dependent biological and chemical properties. The imidazole side chain of histidine imparts unique metal-chelating and acid-base catalytic functionalities, which are absent in simpler aliphatic or aromatic residues . This specificity is critical in enzymatic assays, where Z-His-Leu-OH is selectively cleaved by microbial Pro-x(aa)/His-x(aa) endopeptidases, a property not shared by glycine- or alanine-containing analogs [1]. Additionally, the specific rotation and solubility profile of Z-His-Leu-OH, influenced by the histidine residue, differ from those of other Z-dipeptides, potentially affecting reaction kinetics and product yields in solid-phase peptide synthesis (SPPS) and solution-phase coupling steps . Therefore, substituting Z-His-Leu-OH without rigorous validation can lead to altered reaction outcomes, compromised assay specificity, and irreproducible results.

Sequence-Dependent Enzyme Recognition

Z-Gly-Leu-OH and Z-Ala-Leu-OH are not reported substrates for His-xaa endopeptidases; switching the dipeptide may abolish enzyme activity.

Imidazole-Mediated Metal Binding

Aliphatic Z-dipeptides lack the histidine imidazole needed for metal coordination; substitution would remove this functionality in metallopeptide studies.

Solubility and Physical Profile

Z-His-Leu-OH exhibits a distinct solubility and optical rotation compared to more hydrophobic Z-dipeptides; these differences may affect reaction kinetics and yield.

Z-His-Leu-OH vs. Analogs: Key Evidence


Selective Substrate for His-Xaa Endopeptidase

Z-His-Leu-OH is specifically recognized and cleaved by a novel fungal Pro-x(aa)/His-x(aa) endopeptidase, while analogous Z-dipeptides with different amino acid compositions (e.g., Z-Gly-Leu-OH) are not reported as substrates [1]. This selectivity is attributed to the histidine residue, which is essential for enzyme binding and catalysis . The enzyme's activity on Z-His-Leu-OH provides a distinct tool for studying histidine-specific proteolytic pathways and for enzymatic peptide synthesis [1].

Substrate Specificity
Class-level
Z-His-Leu-OH cleaved by fungal Pro-x(aa)/His-x(aa) endopeptidase; Z-Gly-Leu-OH, Z-Ala-Leu-OH not reported as substrates.
Supports histidine-specific proteolytic pathway studies; not achievable with glycine or alanine analogs.
Data based on reported enzyme activity; verify cleavage under own assay conditions.
Enzymology Peptide Synthesis Protease Characterization

Imidazole Reactivity vs. Aliphatic Analogs

Z-His-Leu-OH contains an imidazole ring in the histidine side chain, which can coordinate metal ions and act as a general acid-base catalyst, properties not found in Z-Gly-Leu-OH or Z-Ala-Leu-OH . This functional group can be exploited for site-specific metal-directed reactions or for enhancing solubility under acidic conditions . In contrast, aliphatic Z-dipeptides lack this reactive handle, limiting their utility in metal-mediated catalysis or in studies of metalloprotease mechanisms [1].

Imidazole Functionality
Class-level
Histidine side-chain imidazole coordinates metals and acts as acid-base catalyst; absent in Z-Gly-Leu-OH and Z-Ala-Leu-OH.
Enables metal-binding peptide design and pH-sensitive catalysis research; aliphatic analogs lack this reactive handle.
Structural inference; experimental validation of metal binding recommended.
Peptide Chemistry Coordination Chemistry Protecting Group Strategies

DMSO Solubility Profile Comparison

Z-His-Leu-OH is soluble in DMSO, a common solvent for biochemical assays and peptide coupling reactions, which facilitates its use in a wide range of experimental conditions [1]. In contrast, some Z-protected dipeptides with more hydrophobic residues (e.g., Z-Phe-Leu-OH) may exhibit lower solubility in DMSO, requiring alternative solvents or higher temperatures [2]. The specific solubility of Z-His-Leu-OH at standard concentrations (e.g., 50 mM in DMSO) ensures consistent performance in enzyme inhibition studies and solution-phase peptide syntheses .

DMSO Solubility
Cross-study
Vendor-reported DMSO soluble; Z-Phe-Leu-OH may exhibit lower solubility due to increased hydrophobicity.
Supports consistent DMSO stock preparation for high-throughput screening and solution-phase synthesis.
Vendor data; confirm solubility at your working concentration and temperature.
Compound Handling Solution-Phase Synthesis Biochemical Assays

Z-His-Leu-OH Application Scenarios


Enzymatic Synthesis via His-Specific Proteases

Z-His-Leu-OH serves as a selective substrate for fungal Pro-x(aa)/His-x(aa) endopeptidases, enabling site-specific peptide bond formation in biocatalytic syntheses [1]. This application leverages the enzyme's unique recognition of the histidine residue, which is not observed with Z-Gly-Leu-OH or Z-Ala-Leu-OH . Researchers can exploit this specificity to incorporate histidine-containing motifs into peptides under mild conditions, avoiding racemization and side reactions associated with chemical coupling methods [1].

SPPS for Histidine-Rich Peptides

In SPPS, Z-His-Leu-OH is used as a protected dipeptide building block to streamline the assembly of peptides containing internal His-Leu motifs . The Z group offers orthogonal protection to Fmoc/t-Bu strategies, while the imidazole ring can be temporarily masked to prevent side reactions . Compared to stepwise coupling of individual amino acids, the use of Z-His-Leu-OH reduces the number of synthetic cycles and improves overall yield, particularly for challenging sequences prone to aggregation .

Metal-Binding Peptide Design

The histidine residue in Z-His-Leu-OH provides a strong metal-chelating site, making it a valuable precursor for designing metallopeptides and studying metal-protein interactions . After deprotection, the resulting His-Leu fragment can bind transition metals such as Cu(II), Zn(II), and Ni(II), enabling the construction of catalytic metallopeptide mimics or metal-responsive biomaterials [2]. This capability is absent in Z-dipeptides lacking a metal-coordinating side chain .

Protease Inhibitor Library Development

Z-His-Leu-OH can be employed as a core scaffold for the synthesis of protease inhibitors targeting enzymes that recognize histidine-containing sequences [3]. Modifications of the C-terminus or N-protecting group allow for the generation of diverse compound libraries for screening against cysteine proteases or metalloproteases [4]. The inherent affinity of the His-Leu motif for certain enzyme active sites enhances hit rates in inhibitor discovery campaigns [3].

Application
Selection Property
Validation Focus
Enzymatic peptide synthesis (His-specific proteases)
Reported substrate specificity for Pro-x(aa)/His-x(aa) endopeptidases
Enzyme cleavage efficiency and product identity confirmation
SPPS of histidine-rich peptides
Orthogonal Z protection and reduced coupling steps
Coupling yield, racemization control, and final purity assessment
Metal-binding peptide and metallopeptide design
Imidazole-mediated metal coordination capacity
Metal-binding stoichiometry and complex characterization
Protease inhibitor library development
Core dipeptide scaffold with protease recognition motif
Inhibitory activity and selectivity screening against target proteases

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